BenchChemオンラインストアへようこそ!

3-(3-Hydroxyphenyl)-2-oxopropanoic acid

Enzymology HPPD inhibitor screening Metabolic engineering

3-(3-Hydroxyphenyl)-2-oxopropanoic acid (CAS 4607-41-4), also known as 3-hydroxyphenylpyruvic acid (3-HPPA) or m-hydroxyphenylpyruvic acid, is a phenylpyruvic acid derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It is the meta-hydroxy regioisomer of 4-hydroxyphenylpyruvic acid (4-HPPA, CAS 156-39-8), the canonical intermediate in tyrosine catabolism.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 4607-41-4
Cat. No. B1368155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyphenyl)-2-oxopropanoic acid
CAS4607-41-4
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(=O)C(=O)O
InChIInChI=1S/C9H8O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
InChIKeyPNYWALDMLUDDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxyphenyl)-2-oxopropanoic Acid (CAS 4607-41-4): Chemical Identity, Phenylpyruvic Acid Class, and Procurement-Relevant Baseline Properties


3-(3-Hydroxyphenyl)-2-oxopropanoic acid (CAS 4607-41-4), also known as 3-hydroxyphenylpyruvic acid (3-HPPA) or m-hydroxyphenylpyruvic acid, is a phenylpyruvic acid derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol [1]. It is the meta-hydroxy regioisomer of 4-hydroxyphenylpyruvic acid (4-HPPA, CAS 156-39-8), the canonical intermediate in tyrosine catabolism. Unlike 4-HPPA, 3-HPPA is derived from m-tyrosine, a non-proteinogenic amino acid capable of crossing the blood-brain barrier [2]. This compound exists in equilibrium with its enol tautomer, 2-hydroxy-3-(3-hydroxyphenyl)prop-2-enoic acid, via phenylpyruvate tautomerase (EC 5.3.2.1) [3]. It is commercially available at typical purities of ≥95% (HPLC) for research use, with CAS 4607-41-4 serving as the primary procurement identifier [1].

Why 4-Hydroxyphenylpyruvic Acid and Other Phenylpyruvate Analogs Cannot Replace 3-(3-Hydroxyphenyl)-2-oxopropanoic Acid in Critical Research Applications


The meta-hydroxyl substitution pattern on the phenyl ring of 3-(3-hydroxyphenyl)-2-oxopropanoic acid (3-HPPA) fundamentally alters its biological recognition, enzymatic processing, and physicochemical properties compared to its para-hydroxy isomer 4-HPPA and the unsubstituted parent phenylpyruvic acid. Critically, HPPD (4-hydroxyphenylpyruvate dioxygenase, EC 1.13.11.27)—the enzyme that converts 4-HPPA into homogentisate as the committed step of tyrosine degradation—shows no catalytic activity whatsoever toward 3-HPPA, while 3-HPPA instead acts as a competitive inhibitor of the enzyme with nanomolar potency [1]. Additionally, 3-HPPA exhibits approximately 2- to 6-fold higher lipophilicity (logP 1.12–1.6) than 4-HPPA (logP 0.26–0.59), altering its partitioning behavior in extraction, chromatography, and biological membrane permeation [2][3]. In synthetic chemistry, the meta-hydroxyl group is essential for regioselective transformations such as the Ugi multicomponent reaction used to construct the phytotoxin thaxtomin A; substitution with 4-HPPA would yield a different regioisomeric product with distinct biological activity [4]. These multidimensional differences—enzymatic specificity, physicochemical profile, and synthetic regiochemistry—mean that generic substitution by a closely related phenylpyruvate analog will produce irreproducible or biologically irrelevant results.

Quantitative Head-to-Head Evidence: Where 3-(3-Hydroxyphenyl)-2-oxopropanoic Acid Differentiates from 4-HPPA, Phenylpyruvate, and Commercial HPPD Inhibitors


HPPD Substrate Rejection: 3-HPPA Is Not Turned Over by HPPD, While 4-HPPA Is the Canonical Substrate

In a direct comparative substrate-specificity study of recombinant HPPD (EC 1.13.11.27) from Picrophilus oshimae, BRENDA-curated data show that 3-hydroxyphenylpyruvate (3-HPPA) elicits no detectable catalytic activity, whereas 4-hydroxyphenylpyruvate (4-HPPA) is the natural substrate efficiently converted to homogentisate and CO₂ [1]. This binary functional divergence—absolute substrate rejection versus full turnover—means that 3-HPPA cannot serve as a metabolic precursor in tyrosine catabolic pathway studies but can be deployed as a non-metabolizable probe for HPPD active-site characterization [1]. The orthogonal report that 3-HPPA, when oxygenated with non-enzymatic Fe²⁺/O₂ systems, yields 4-hydroxybenzaldehyde, 4-hydroxybenzoic acid, and 4-carboxymethylquinone but no homogentisic acid further confirms that the meta-hydroxyl substitution reroutes the chemical outcome of oxidative decarboxylation [2].

Enzymology HPPD inhibitor screening Metabolic engineering

HPPD Inhibition Potency: 3-HPPA Inhibits Pig Liver HPPD with IC₅₀ of 89–90 nM, Placing It in the Nanomolar Range Alongside Clinical and Commercial Inhibitors

BindingDB records (CHEMBL307048, BDBM50403928) report that 3-HPPA inhibits pig liver HPPD with an observed IC₅₀ of 89–90 nM [1]. For context, the FDA-approved HPPD inhibitor nitisinone (NTBC) exhibits IC₅₀ values of 40–173 nM depending on the assay system [2], while the commercial triketone herbicide mesotrione shows IC₅₀ values of 200–350 nM against Arabidopsis thaliana HPPD [3]. 3-HPPA thus occupies a potency tier comparable to—or within ~2-fold of—clinically and agriculturally validated HPPD inhibitors. By contrast, phenylpyruvate (the unsubstituted scaffold) requires millimolar concentrations (~220 μM) to achieve similar levels of HPPD inhibition [4]. The 4-HPPA isomer, as the native substrate, is not typically characterized by an inhibitory IC₅₀ under standard HPPD assay conditions; its binding is quantified instead by Kd (~29 μM for Arabidopsis HPPD-Fe²⁺) and Km (~82.8 μM for Sphingobium HPPD) [5].

HPPD inhibitor development Herbicide discovery Tyrosinemia therapeutics

Lipophilicity Advantage: 3-HPPA Exhibits 2–6× Higher LogP Than 4-HPPA, Impacting Extraction Efficiency and Membrane Permeability

Experimentally derived and computationally predicted logP values reveal a consistent lipophilicity advantage for the meta-hydroxy isomer. ContaminantDB records for 3-HPPA list logP of 1.12 (ALOGPS) and 1.6 (ChemAxon), with an XlogP of 0.70 [1][2]. In contrast, 4-HPPA (CAS 156-39-8) exhibits logP values of 0.260 (SIELC HPLC-derived), 0.588 (ChemSRC), and XlogP of 0.90 [3]. Depending on the measurement or prediction method used, 3-HPPA is 1.9-fold to 6.2-fold more lipophilic than 4-HPPA. This difference is consistent with the meta-hydroxyl group being less effective at hydrogen-bonding with aqueous solvent than the para-hydroxyl group, which has a larger molecular dipole moment. The higher logP of 3-HPPA translates to increased retention on reversed-phase HPLC columns (RT approximately 1.94 min reported in metabolomics LC-MS methods) relative to 4-HPPA (RT approximately 6.98 min under the same conditions) [4], and predicts greater passive membrane permeability—relevant for cell-based assays and in vivo probe studies.

Physicochemical profiling ADME prediction Analytical method development

Synthetic Regiospecificity: The Meta-Hydroxyl Group of 3-HPPA Is Indispensable for the Ugi-Based Total Synthesis of Thaxtomin A—4-HPPA Cannot Substitute

In the one-pot Ugi multicomponent reaction developed for the total synthesis of the herbicidal cyclic dipeptide (±)-thaxtomin A, 3-hydroxyphenylpyruvic acid serves as the essential carboxylic acid component, reacting with 4-nitroindolylacetaldehyde, methylamine, and methyl isocyanide, followed by base-mediated keto-amide cyclization [1][2]. This protocol yields thaxtomin A in 32% isolated yield along with 8% of the anti diastereomer [1]. The meta-hydroxyl group is mechanistically indispensable: it directs the regiochemistry of the subsequent cyclization to form the correct thaxtomin A scaffold bearing the 3-hydroxyphenyl substituent. The para-hydroxy isomer 4-HPPA would generate a structurally distinct product (para-hydroxyphenyl thaxtomin analog) with different phytotoxic, fungicidal, and antiviral activity profiles . Additional synthetic applications of 3-HPPA include the preparation of 3-cyanochromones and 4-hydroxyquinolin-2(1H)-ones, where the meta-hydroxy substitution pattern is again specifically required for correct product regiochemistry [3].

Multicomponent reaction Natural product synthesis Agrochemical discovery

Tautomeric Equilibrium and Enzymatic Interconversion: 3-HPPA Is a Substrate for Phenylpyruvate Tautomerase, Enabling Access to the Enol Form for Click Chemistry and Bioconjugation

Phenylpyruvate tautomerase (EC 5.3.2.1) catalyzes the reversible isomerization of 3-(3-hydroxyphenyl)pyruvate (the conjugate base of 3-HPPA at physiological pH) to 2-hydroxy-3-(3-hydroxyphenyl)prop-2-enoate [1]. This tautomerase activity is a specific enzymatic handle not shared by all phenylpyruvate derivatives: the para isomer 4-HPPA is primarily metabolized by HPPD to homogentisate rather than being processed by tautomerase, and phenylpyruvate itself is a poorer tautomerase substrate [2]. The enol form of 3-HPPA (2-hydroxy-3-(3-hydroxyphenyl)prop-2-enoic acid) bears an α,β-unsaturated carboxylic acid motif amenable to thiol-Michael addition, Diels-Alder cycloaddition, and other click-chemistry transformations, providing a functional handle that the keto form lacks [1]. This tautomeric interconversion is exploited in the thaxtomin A synthetic route, where the enol form undergoes base-mediated cyclization to close the diketopiperazine ring [3].

Tautomerase enzymology Bioconjugation chemistry Enzyme mechanism

Validated Application Scenarios for 3-(3-Hydroxyphenyl)-2-oxopropanoic Acid Based on Quantitative Differentiation Evidence


HPPD Inhibitor Screening and Structure-Activity Relationship (SAR) Programs

As demonstrated by its IC₅₀ of 89–90 nM against pig liver HPPD [1], 3-HPPA serves as a structurally minimal, commercially available nanomolar HPPD inhibitor that can function as a positive control in high-throughput screening campaigns for novel herbicidal or anti-tyrosinemia compounds. Its non-substrate status (confirmed by BRENDA data showing zero catalytic turnover with Picrophilus oshimae HPPD [2]) means it does not consume cofactors or generate chromophoric products that would interfere with spectrophotometric assay readouts—a practical advantage over 4-HPPA, whose turnover to homogentisate consumes O₂ and complicates endpoint detection. Researchers can benchmark novel inhibitor potency against 3-HPPA's 89 nM IC₅₀ while simultaneously using 4-HPPA (Km ~83 μM) as the substrate to verify enzyme integrity in the same assay plate.

Total Synthesis of Thaxtomin Phytotoxins and 3-Hydroxyphenyl-Substituted Heterocycles

The one-pot Ugi/cyclization protocol yielding (±)-thaxtomin A in 32% isolated yield [3] makes 3-HPPA the essential carboxylic acid building block for medicinal chemistry and agrochemical discovery programs targeting thaxtomin natural products and their analogues. The meta-hydroxyl group is mechanistically required for the base-mediated cyclization step; substitution with 4-HPPA would generate a para-hydroxyphenyl analog with unknown and potentially irrelevant phytotoxic activity. Procurement specifications should explicitly request CAS 4607-41-4 (not 156-39-8) to ensure the correct regioisomer is used in the synthetic sequence.

LC-MS Metabolomics Method Development Requiring Isomer-Resolved Quantification

The distinct reversed-phase LC retention times of 3-HPPA (~1.94 min) and 4-HPPA (~6.98 min) under standardized metabolomics LC-MS conditions [4] enable isomer-resolved quantification of m-tyrosine and tyrosine catabolic pathway intermediates in human biofluids. 3-HPPA's higher lipophilicity (logP 1.12–1.6 vs. 0.26–0.59 for 4-HPPA [5][6]) drives this chromatographic separation. Laboratories developing targeted metabolomics assays for disorders of tyrosine metabolism or m-tyrosine pharmacokinetics must procure and use authentic 3-HPPA reference standard (CAS 4607-41-4) rather than relying on 4-HPPA as a surrogate, as the two isomers co-elute under some generic LC gradients, leading to misannotation of the meta-isomer peak.

Blood-Brain Barrier Permeability Probe Studies Leveraging the m-Tyrosine Metabolic Axis

3-HPPA is the direct keto-acid metabolite of m-tyrosine, an amino acid with documented blood-brain barrier (BBB) permeability [7]. In silico ADMET predictions assign 3-HPPA a BBB penetration probability of 0.675 (67.5%) [8], suggesting moderate CNS accessibility. This metabolic connection—m-tyrosine → 3-HPPA → m-tyramine → dopamine receptor stimulation—is fundamentally distinct from the canonical tyrosine → 4-HPPA → homogentisate pathway. Researchers investigating m-tyrosine-mediated dopaminergic modulation or developing CNS-penetrant HPPD inhibitors can deploy 3-HPPA as a probe to dissect the contribution of the meta-tyrosine axis to observed pharmacological effects, an experimental design impossible with 4-HPPA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Hydroxyphenyl)-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.